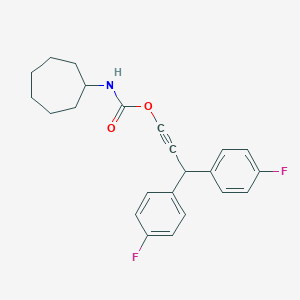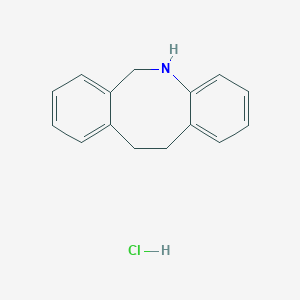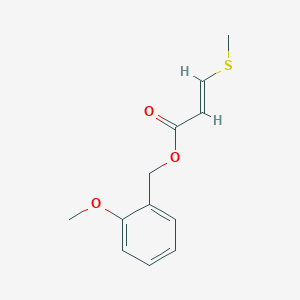
(2-methoxyphenyl)methyl (E)-3-methylsulfanylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isotachin is a sulfur-containing acrylate compound isolated from the liverwort Isotachis japonica. It is known for its unique chemical structure, which includes benzyl trans-β-methylthioacrylate and β-phenylethyl trans-β-methylthioacrylate
準備方法
Synthetic Routes and Reaction Conditions
Isotachin can be synthesized through chemical and spectral methods. The synthesis involves the reaction of benzyl or β-phenylethyl alcohol with trans-β-methylthioacrylic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired acrylate compound.
Industrial Production Methods
While detailed industrial production methods for Isotachin are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain high-quality Isotachin.
化学反応の分析
Types of Reactions
Isotachin undergoes various chemical reactions, including:
Oxidation: Isotachin can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert Isotachin to its corresponding alcohol derivatives.
Substitution: Isotachin can participate in substitution reactions where the acrylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Compounds with different functional groups replacing the acrylate moiety.
科学的研究の応用
Isotachin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other sulfur-containing compounds.
Biology: Studied for its antifungal properties and potential use in controlling fungal infections.
Medicine: Investigated for its potential therapeutic effects due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
Isotachin exerts its effects primarily through its antifungal activity. The compound interacts with fungal cell membranes, disrupting their integrity and leading to cell death . The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that Isotachin interferes with essential cellular functions in fungi.
類似化合物との比較
Isotachin is unique due to its sulfur-containing acrylate structure. Similar compounds include:
Isotachin A: Benzyl trans-β-methylthioacrylate.
Isotachin B: β-Phenylethyl trans-β-methylthioacrylate.
Isotachin C: 2,2-methoxybenzyl trans-β-methylthioacrylate.
特性
CAS番号 |
107584-57-6 |
|---|---|
分子式 |
C12H14O3S |
分子量 |
238.3 g/mol |
IUPAC名 |
(2-methoxyphenyl)methyl (E)-3-methylsulfanylprop-2-enoate |
InChI |
InChI=1S/C12H14O3S/c1-14-11-6-4-3-5-10(11)9-15-12(13)7-8-16-2/h3-8H,9H2,1-2H3/b8-7+ |
InChIキー |
QVZNPAXKNDLOKT-BQYQJAHWSA-N |
SMILES |
COC1=CC=CC=C1COC(=O)C=CSC |
異性体SMILES |
COC1=CC=CC=C1COC(=O)/C=C/SC |
正規SMILES |
COC1=CC=CC=C1COC(=O)C=CSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


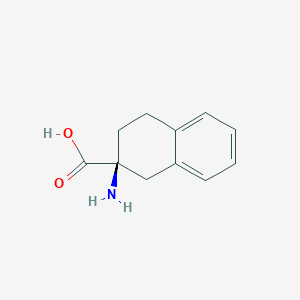
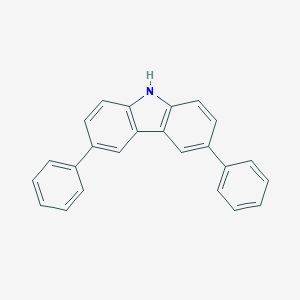
![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B34308.png)
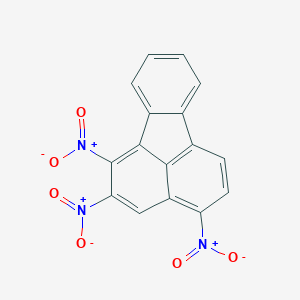
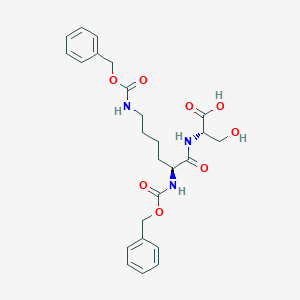
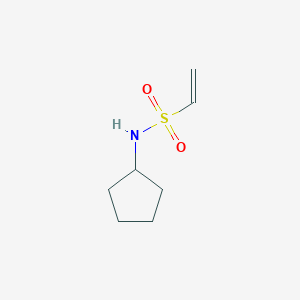
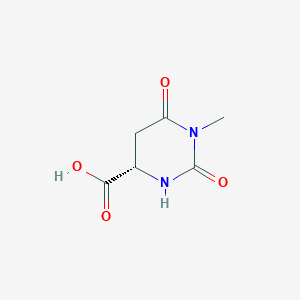
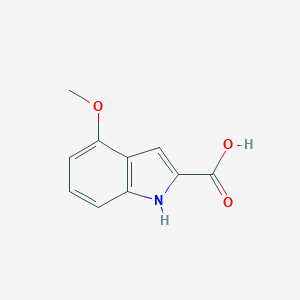
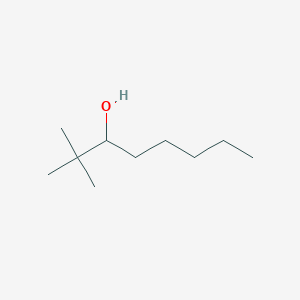
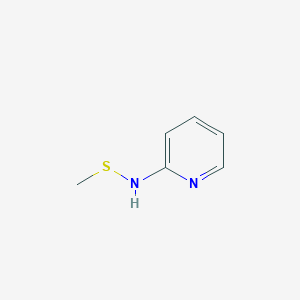
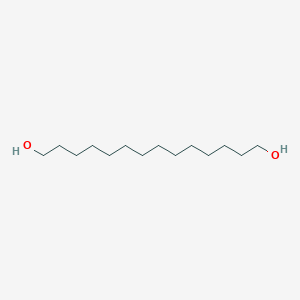
![2-[Bis(2-chloroethyl)amino]acetaldehyde](/img/structure/B34328.png)
